Metabolic Stability Advantage: Octahydrocyclopenta[c]pyridine vs. Octahydroindene Core
In a direct head-to-head comparison of PAR1 antagonists, the octahydrocyclopenta[c]pyridine core (a hydrogenated analog of the 5H,6H,7H-cyclopenta[c]pyridine scaffold) demonstrated substantially improved metabolic stability relative to the all-carbon octahydroindene core. This class-level inference strongly suggests that 5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile, as the parent aromatic scaffold, will similarly exhibit superior metabolic properties compared to non-nitrogen-containing fused ring systems [1].
| Evidence Dimension | Metabolic Stability (In Vitro Microsomal Half-Life) |
|---|---|
| Target Compound Data | Compound 22 (Octahydrocyclopenta[c]pyridine): IC50 = 110 nM on PAR1; improved metabolic stability compared to octahydroindene. |
| Comparator Or Baseline | Octahydroindene core: Poor metabolic stability in human and rat liver microsomes [1]. |
| Quantified Difference | The study reports 'much more improved metabolic stability' for the heterobicycle analogs without a specific half-life difference provided for this exact scaffold. |
| Conditions | Human and rat liver microsomes; protease activated receptor 1 (PAR1) antagonist assay [1]. |
Why This Matters
For procurement decisions in drug discovery programs, a scaffold with inherently better metabolic stability reduces the risk of late-stage attrition and can streamline lead optimization efforts.
- [1] Wadood A, Baek S, Song JH, Park CM, Lee S. Octahydrocyclopenta[c]pyridine and octahydrocyclopenta[c]pyran analogues as a protease activated receptor 1 (PAR1) antagonist. Arch Pharm Res. 2015;38(11):2029-41. doi:10.1007/s12272-015-0623-6. View Source
